Cas no 1355060-40-0 (3,4-Dihydro-5-methoxyisoquinoline)

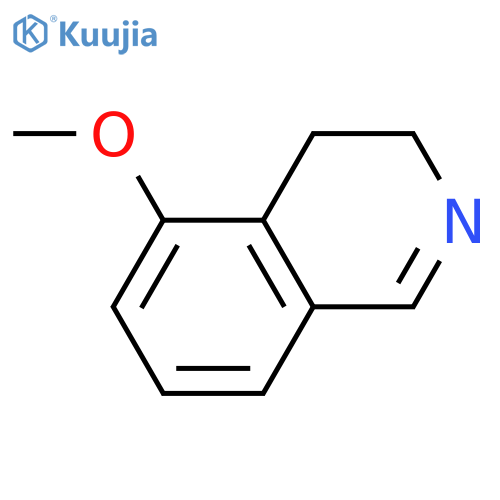

1355060-40-0 structure

商品名:3,4-Dihydro-5-methoxyisoquinoline

CAS番号:1355060-40-0

MF:C10H11NO

メガワット:161.200442552567

CID:4557018

3,4-Dihydro-5-methoxyisoquinoline 化学的及び物理的性質

名前と識別子

-

- 5-methoxy-3,4-dihydroisoquinoline

- 3,4-Dihydro-5-methoxyisoquinoline

-

- インチ: 1S/C10H11NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,7H,5-6H2,1H3

- InChIKey: TUUXVCRBLRRQDM-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C(OC)=CC=C2)CCN=1

3,4-Dihydro-5-methoxyisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D450785-500mg |

3,4-Dihydro-5-methoxyisoquinoline |

1355060-40-0 | 500mg |

$ 1200.00 | 2023-09-07 | ||

| TRC | D450785-250mg |

3,4-Dihydro-5-methoxyisoquinoline |

1355060-40-0 | 250mg |

$907.00 | 2023-05-18 | ||

| TRC | D450785-100mg |

3,4-Dihydro-5-methoxyisoquinoline |

1355060-40-0 | 100mg |

$414.00 | 2023-05-18 |

3,4-Dihydro-5-methoxyisoquinoline 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

1355060-40-0 (3,4-Dihydro-5-methoxyisoquinoline) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量